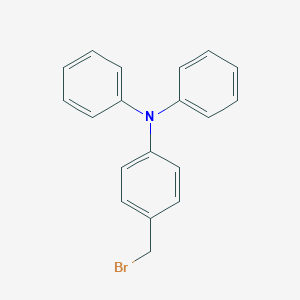

4-(Bromomethyl)-N,N-diphenylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Bromomethyl)-N,N-diphenylaniline is likely a brominated derivative of diphenylaniline. Brominated compounds often serve as intermediates in the synthesis of other complex organic compounds .

Synthesis Analysis

The synthesis of brominated compounds often involves a bromination step. For instance, a nitration, conversion from the nitro group to an amine, and a bromination are required in a multistep synthesis .Molecular Structure Analysis

The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography .Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes .Physical And Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .科学的研究の応用

Catalytic Activity in Asymmetric Alkylation Reactions

4-(Bromomethyl)benzenesulfonamides, related to 4-(Bromomethyl)-N,N-diphenylaniline, have been prepared and used as quaternization reagents. The cinchonidinium salts obtained from this process showed high enantioselective catalytic activity in asymmetric benzylation, highlighting the utility of these compounds in synthesizing enantioenriched molecules (Itsuno, Yamamoto, & Takata, 2014).

Electrochemical Oxidation Studies

Research has focused on the electrochemical oxidation of bromoanilines, including compounds structurally related to 4-(Bromomethyl)-N,N-diphenylaniline. These studies help in understanding the oxidation mechanisms and potential applications in organic synthesis, revealing the formation of oxidized brominated amino-diphenylamines as significant products (Kádár, Nagy, Karancsi, & Farsang, 2001).

Synthetic Elaboration

2-(Halomethyl)-4,5-diphenyloxazoles, closely related to 4-(Bromomethyl)-N,N-diphenylaniline, serve as reactive scaffolds for synthetic elaboration. They are used in C-alkylation reactions and the synthesis of oxaprozin, demonstrating their utility in constructing complex molecules (Patil & Luzzio, 2016).

Development of Electronic Materials

Compounds containing (diphenylamino)phenylethenyl groups, such as (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, are employed in designing materials with useful electronic properties. These materials find applications in organic electronics and photonics, showcasing the versatility of bromomethyl-diphenylaniline derivatives (Chmovzh & Rakitin, 2022).

Nucleophilic Reactions and Alkylation Agents

Brominated furan derivatives have been synthesized and shown to behave as alkylating agents in the presence of secondary amines and sodium phenolate. These findings underscore the potential of bromomethyl derivatives in facilitating nucleophilic substitution reactions, which are fundamental in organic synthesis (Pevzner, 2003).

Safety And Hazards

将来の方向性

Research into brominated compounds continues to be a vibrant field. For instance, macrocycles, which are cyclic compounds comprising 12 atoms or more, are now recognized as molecules that can interrogate extended protein interfaces . Furthermore, microwave-assisted synthesis of unsymmetrical 5-phenyl-1,3,4-oxadiazoles has been reported .

特性

IUPAC Name |

4-(bromomethyl)-N,N-diphenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQHEBWVRVQJIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626969 |

Source

|

| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-N,N-diphenylaniline | |

CAS RN |

183994-94-7 |

Source

|

| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)